3-[(2,4-Dimethylphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
3-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 2,4-dimethylaniline with cyanogen bromide, followed by cyclization. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the cyclization process. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one can be scaled up by optimizing the reaction conditions to maximize yield and minimize by-products. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
3-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: Another six-membered ring containing nitrogen atoms, but with a different arrangement of nitrogen atoms.
Pyrazine: Similar to pyrimidine but with nitrogen atoms at different positions.
Triazine: A broader class that includes compounds with three nitrogen atoms in a six-membered ring.
Uniqueness
3-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one is unique due to its specific substitution pattern and the presence of the dimethylphenylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N4O |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(2,4-dimethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4O/c1-7-3-4-9(8(2)5-7)13-11-14-10(16)6-12-15-11/h3-6H,1-2H3,(H2,13,14,15,16) |
InChI Key |
IPHVYGWPUOIVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=CC(=O)N2)C |
Origin of Product |
United States |
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